A Technical Guide to the Physicochemical Properties of Oxazole-Containing Compounds: A Case Study of 2-(6-Oxoheptanoyl)oxazole
A Technical Guide to the Physicochemical Properties of Oxazole-Containing Compounds: A Case Study of 2-(6-Oxoheptanoyl)oxazole
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the essential physicochemical properties of oxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] Due to the apparent novelty of "2-(6-Oxoheptanoyl)oxazole," this document establishes a predictive and methodological framework for its characterization, which can be extrapolated to other new chemical entities within this class.
The Oxazole Scaffold: A Privileged Structure in Drug Discovery
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[4][5][6] This motif is found in a wide array of natural products and synthetic molecules with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10] Its prevalence in medicinal chemistry can be attributed to its ability to engage in various non-covalent interactions with biological targets and its relative metabolic stability.[1][3] The oxazole core is planar, and its atoms are sp2 hybridized, contributing to its aromatic character.[1][3]
The hypothetical structure of our subject molecule, 2-(6-Oxoheptanoyl)oxazole, is presented below:
Figure 1: Proposed chemical structure of 2-(6-Oxoheptanoyl)oxazole.
This structure features the oxazole ring substituted at the 2-position with a 6-oxoheptanoyl side chain. The physicochemical properties of this molecule will be governed by the interplay between the aromatic, weakly basic oxazole core and the flexible, polar keto-alkyl side chain.
Core Physicochemical Properties and Their Implications
A thorough understanding of a compound's physicochemical properties is paramount for its successful development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Table 1: Predicted Physicochemical Properties of 2-(6-Oxoheptanoyl)oxazole
| Property | Predicted Value/Range | Implication in Drug Development |
| Molecular Weight | ~209.23 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| logP | 1.5 - 2.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Low to moderate | The keto and oxazole groups may improve solubility, but the alkyl chain decreases it. May require formulation strategies. |
| pKa (of conjugate acid) | 0.5 - 1.5 | Weakly basic; will be predominantly in a neutral form at physiological pH.[4] |
| Hydrogen Bond Donors | 0 | Reduced potential for strong interactions with efflux pumps. |
| Hydrogen Bond Acceptors | 3 (two oxygens, one nitrogen) | Can interact with biological targets and may influence solubility. |
Note: The values in this table are predictive and require experimental verification.
Experimental and In Silico Characterization Workflow
The following sections detail the rationale and methodologies for determining the key physicochemical properties of a novel oxazole derivative like 2-(6-Oxoheptanoyl)oxazole.
Lipophilicity (logP/logD)
Expertise & Experience: Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its ability to cross biological membranes. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more physiologically relevant than the partition coefficient (logP). The oxazole nitrogen is weakly basic, so its ionization state will change with pH.
Trustworthiness: A standard and reliable method for logP determination is the shake-flask method using n-octanol and water. For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate logP by correlating the retention time with that of known standards.
Experimental Protocol (Shake-Flask Method):
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Prepare a stock solution of 2-(6-Oxoheptanoyl)oxazole in a suitable solvent.
-
Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Vigorously shake the mixture until equilibrium is reached (typically several hours).
-
Centrifuge to separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate logD using the formula: logD = log([Compound]octanol / [Compound]aqueous).
Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a major hurdle in drug development, affecting bioavailability and formulation. The presence of the polar ketone and the heteroatoms in the oxazole ring of 2-(6-Oxoheptanoyl)oxazole may confer some degree of solubility, which will be counteracted by the hydrocarbon chain.
Trustworthiness: The gold standard for solubility determination is the equilibrium solubility method (shake-flask). This method ensures that the measured solubility is the true thermodynamic solubility.
Experimental Protocol (Equilibrium Solubility):
-
Add an excess amount of solid 2-(6-Oxoheptanoyl)oxazole to a vial containing a buffer of known pH (e.g., PBS at pH 7.4).
-
Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.
Acidity/Basicity (pKa)
Expertise & Experience: The pKa value dictates the extent of a molecule's ionization at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The oxazole ring is weakly basic due to the lone pair of electrons on the nitrogen atom.[4]
Trustworthiness: Potentiometric titration is a highly accurate method for determining pKa. Alternatively, UV-Vis spectroscopy can be used if the chromophore (in this case, the oxazole ring) exhibits a change in absorbance upon ionization.
Experimental Protocol (Potentiometric Titration):
-
Dissolve a precise amount of 2-(6-Oxoheptanoyl)oxazole in a suitable co-solvent/water mixture.
-
Titrate the solution with a standardized strong acid (e.g., HCl).
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the inflection point of the resulting titration curve.
Structural and Stability Characterization
Spectroscopic Analysis
For a novel compound, unequivocal structural confirmation is essential. This is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number of different types of protons and their connectivity. The protons on the oxazole ring will appear in the aromatic region, while the protons of the heptanoyl chain will be in the aliphatic region.
-
¹³C NMR: Will show the number of different types of carbon atoms. The carbonyl carbon and the carbons of the oxazole ring will have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, such as the C=O of the ketone and the C=N and C-O bonds of the oxazole ring.
Chemical Stability
Expertise & Experience: Understanding a compound's stability is crucial for determining its shelf-life and potential degradation pathways in vivo. The oxazole ring is generally stable, but the side chain may be susceptible to degradation, for instance, through hydrolysis or oxidation.
Trustworthiness: Forced degradation studies, where the compound is subjected to harsh conditions (acid, base, heat, light, oxidation), are a systematic way to identify potential degradation products and pathways.
Experimental Protocol (Forced Degradation):
-
Prepare solutions of 2-(6-Oxoheptanoyl)oxazole in acidic, basic, and neutral conditions.
-
Expose the solutions to elevated temperature and/or UV light.
-
Treat a solution with an oxidizing agent (e.g., H₂O₂).
-
Analyze the samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Characterize any significant degradants using LC-MS/MS and NMR.
Visualization of the Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel oxazole derivative.
Caption: Workflow for the characterization of a novel oxazole derivative.
Conclusion
While specific experimental data for "2-(6-Oxoheptanoyl)oxazole" is not yet publicly available, this guide provides a robust framework for its physicochemical characterization. By following the outlined methodologies, researchers and drug development professionals can systematically evaluate this and other novel oxazole-containing compounds, paving the way for the discovery of new therapeutic agents. The interplay of the versatile oxazole core with various substituents offers a rich chemical space for exploration.
References
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxazole. PubChem Compound Database. Retrieved from [Link]
-
Martins, F., et al. (2014). Naturally Occurring Oxazole-Containing Peptides. Molecules, 19(9), 13175-13215. [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Tantray, M. A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Kumar, V., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3465-3490. [Link]
-
Scribd. (n.d.). Oxazole Properties. Retrieved from [Link]
-
Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1623. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube. [Link]
-
Kaur, R., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Expert Opinion on Therapeutic Patents, 28(11), 783-812. [Link]
-
Zhang, J., Coqueron, P.-Y., & Ciufolini, M. A. (2011). DEVELOPMENT AND APPLICATIONS OF AN OXAZOLE-FORMING REACTION. HETEROCYCLES, 82(2), 949. [Link]
-
CAS Common Chemistry. (n.d.). Oxazole. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
